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Compound of Interest

6-bromo-1H-pyrrolo[3,2-c]pyridine-
3-carbaldehyde

cat. No.: B1292619

Compound Name:

CAS Number: 1000341-75-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-1H-pyrrolo[3,2-
c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. This document details its chemical properties, synthesis, and its relevance as a
scaffold for developing potent antimitotic agents targeting the colchicine binding site on tubulin.

Chemical and Physical Properties

Quantitative data for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is summarized
below. It is important to note that some of this data is predicted, as experimental values are not
widely published. For comparison, data for the isomeric 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-
carbaldehyde is also included.
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Value (6- Value (Isomer:
bromo-1H- 6-bromo-1H-
Property pyrrolo[3,2- Reference pyrrolo[3,2- Reference
c]pyridine-3- b]pyridine-3-
carbaldehyde) carbaldehyde)
CAS Number 1000341-75-2 [1] 1190312-27-6 [2]
Molecular
CsHsBrN20 [1] CsHsBrN20 [2]
Formula
Molecular Weight  225.04 g/mol [11[3] 225.04 g/mol [2]
. _ 442.2+40.0 °C .
Boiling Point ] [1] Not Available
(Predicted)
) 1.830 g/cm3 ]
Density ) [1] Not Available
(Predicted)
12.77+0.40 _
pKa ) [1] Not Available
(Predicted)
Solid (Form not )
Appearance [3] Not Available

specified)

Experimental Protocols

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be achieved in a
two-step process starting from the commercially available 2-bromo-5-methylpyridine. The first
step involves the synthesis of the core heterocyclic structure, 6-bromo-1H-pyrrolo[3,2-
c]pyridine, followed by a formylation reaction to introduce the aldehyde group at the 3-position.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a published procedure for the synthesis of the parent pyrrolo[3,2-
c]pyridine ring system.

Materials:

e 2-bromo-5-methylpyridine
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e m-Chloroperbenzoic acid (m-CPBA)
e Fuming nitric acid

e Sulfuric acid

* N,N-dimethylformamide dimethyl acetal (DMF-DMA)
e N,N-dimethylformamide (DMF)

e lron powder

 Acetic acid

o Ethyl acetate

e Agueous sodium carbonate

e Brine

e Anhydrous sodium sulfate
Procedure:

e Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-
bromo-5-methylpyridine-1-oxide.

« Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric
acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.

e Enamine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl
acetal in N,N-dimethylformamide to form the key intermediate, (E)-2-bromo-5-(2-
(dimethylamino)vinyl)-4-nitropyridine-1-oxide.

e Reductive Cyclization: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-
nitropyridine-1-oxide, iron powder, and acetic acid. The reaction mixture is stirred for 5 hours
at 100 °C.
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o Work-up: After cooling, the reaction mixture is filtered and concentrated under vacuum. The
pH is adjusted to 8 with aqueous sodium carbonate and extracted with ethyl acetate. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
(Vilsmeier-Haack Reaction)

This is a general procedure for the formylation of an electron-rich heterocycle like a pyrrole.

Materials:

6-bromo-1H-pyrrolo[3,2-c]pyridine

Phosphorus oxychloride (POCIs)

N,N-dimethylformamide (DMF)

Dichloromethane (DCM)

e Ice

Aqueous sodium hydroxide

Procedure:

o Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride is added
dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

e Reaction: A solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in dichloromethane is added
dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to
warm to room temperature and stirred for several hours.

e Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice,
followed by neutralization with an aqueous solution of sodium hydroxide.

» Extraction and Purification: The product is extracted with dichloromethane. The combined
organic layers are washed with water, dried over anhydrous sodium sulfate, and
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concentrated under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of
tubulin polymerization by binding to the colchicine site. This activity is of significant interest for
the development of novel anticancer agents.

Mechanism of Action: Colchicine-Binding Site Inhibition

Microtubules are dynamic polymers of a- and B-tubulin heterodimers that are crucial for various
cellular processes, most notably for the formation of the mitotic spindle during cell division.
Colchicine-binding site inhibitors (CBSIs) disrupt microtubule dynamics by binding to the
interface of the a- and B-tubulin subunits. This binding event prevents the conformational
change required for the tubulin dimers to polymerize into microtubules. The net effect is the
inhibition of microtubule assembly, leading to a destabilization of the mitotic spindle, cell cycle
arrest in the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cells.
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Mechanism of Colchicine-Binding Site Inhibitors
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Caption: Inhibition of microtubule polymerization by CBSls.
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Experimental Workflow for Evaluating Antimitotic
Activity

The evaluation of compounds like 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and
its derivatives as potential antimitotic agents typically follows a standardized workflow.

Workflow for Antimitotic Agent Evaluation
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Caption: Evaluation workflow for potential antimitotic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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